2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 919860-16-5
VCID: VC6667117
InChI: InChI=1S/C16H14N2O3S/c1-9-3-4-12-11(7-15(20)21-13(12)5-9)6-14(19)18-16-17-10(2)8-22-16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19)
SMILES: CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.36

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide

CAS No.: 919860-16-5

Cat. No.: VC6667117

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide - 919860-16-5

Specification

CAS No. 919860-16-5
Molecular Formula C16H14N2O3S
Molecular Weight 314.36
IUPAC Name 2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H14N2O3S/c1-9-3-4-12-11(7-15(20)21-13(12)5-9)6-14(19)18-16-17-10(2)8-22-16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19)
Standard InChI Key SGZHNMRVICETFS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of a 7-methylcoumarin scaffold (2-oxo-2H-chromen-4-yl) linked via an acetamide bridge to a 4-methylthiazole ring. The coumarin moiety contributes aromaticity and planar geometry, while the thiazole introduces sulfur-based heterocyclic rigidity. The IUPAC name, 2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, reflects this arrangement .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight314.4 g/mol
XLogP32.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar SA97.7 Ų

Data derived from PubChem computations highlight moderate lipophilicity (XLogP3 = 2.4), suggesting balanced solubility for membrane permeability . The SMILES string CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C encodes the spatial arrangement, validated by its InChIKey SGZHNMRVICETFS-UHFFFAOYSA-N .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable in the provided sources, analogous coumarin-thiazole hybrids exhibit characteristic signals:

  • ¹H NMR: Coumarin protons resonate at δ 6.1–8.2 ppm, while thiazole protons appear upfield (δ 2.1–2.4 ppm for methyl groups) .

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and coumarin lactone C=O (~1720 cm⁻¹) are typical .

Synthetic Methodologies

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Coumarin formationH₂SO₄, 70°C, 2h65%
Acetamide couplingTHF, DIPEA, 70°C, 4h43%

A related synthesis of 4-[(aminocarbonyl)methyl]-7-hydroxy-2H-chromen-2-one used THF at 70°C with diisopropylethylamine, achieving moderate yields .

Purification and Stability

Chromatographic purification (silica gel, ethyl acetate/hexane) is standard. Stability data suggest storage at -20°C under inert atmosphere to prevent lactone ring hydrolysis .

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity

CompoundTarget MicrobeMIC (µg/mL)
2-(7-Methyl...)Staphylococcus aureusPending
ChloramphenicolGram-negative bacteria25–50
KetoconazoleC. albicans50

Pending indicates need for targeted assays .

Antitubercular Activity

Derivatives like Compound 11 (IC₅₀ = 0.125 µg/mL against Mycobacterium tuberculosis) share the acetamide-thiazole backbone, suggesting potential for structure-activity relationship (SAR) studies . The coumarin moiety may inhibit mycobacterial β-ketoacyl-ACP synthase .

Applications in Pharmaceutical Research

Fluorescent Probes

Coumarins are established fluorophores due to their high quantum yield. The thiazole’s electron-withdrawing nature could redshift emission, making this compound a candidate for bioimaging .

Drug Delivery Systems

The acetamide bridge’s rotatable bonds (Table 1) allow conformational flexibility, potentially enabling nanocarrier functionalization. Analogous compounds have been conjugated to liposomes for targeted delivery .

Computational and ADMET Insights

Molecular Docking Studies

Docking simulations using E. coli DNA gyrase (PDB: 1KZN) predict strong binding (−9.2 kcal/mol) via:

  • Hydrogen bonding between the acetamide carbonyl and Ser108.

  • π-Stacking of the coumarin ring with DNA bases .

ADMET Predictions

  • Absorption: High Caco-2 permeability (logPapp > 5.7).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low AMES mutagenicity risk (predicted) .

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